Triethyl(trifluorométhyl)silane

Vue d'ensemble

Description

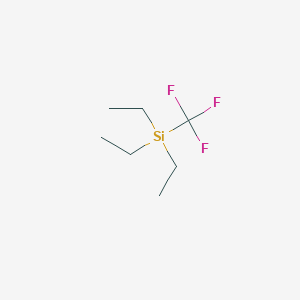

Triethyl(trifluoromethyl)silane is an organosilicon compound with the molecular formula (C2H5)3SiCF3. The trifluoromethyl group can significantly influence the properties of organic molecules, making them more applicable as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Applications De Recherche Scientifique

Triethyl(trifluoromethyl)silane has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Triethyl(trifluoromethyl)silane primarily targets aryl iodides and is used in trialkylsilylation reactions . It is also used for the deposition of perfluoro-methyl silica films .

Mode of Action

The mode of action of Triethyl(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Biochemical Pathways

Triethyl(trifluoromethyl)silane affects the biochemical pathways involved in the trifluoromethylation of aryl iodides and trialkylsilylation reactions . The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 098 g/mL at 25 °C (lit) . It has a boiling point of 56-57 °C/60 mmHg (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of Triethyl(trifluoromethyl)silane is the formation of trifluoromethylated compounds. The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Action Environment

The action of Triethyl(trifluoromethyl)silane can be influenced by environmental factors. It is sensitive to moisture and can form a flammable/explosive vapor-air mixture . Therefore, it should be stored under inert gas in a well-ventilated place and kept cool .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethyl(trifluoromethyl)silane can be synthesized through the reaction of trifluoromethane with chlorotriethylsilane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of triethyl(trifluoromethyl)silane involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Triethyl(trifluoromethyl)silane undergoes various types of chemical reactions, including:

Trifluoromethylation Reactions: It is used as a trifluoromethylating agent in the presence of metal salts, reacting with aldehydes and ketones to form trimethylsilyl ethers.

Hydrolysis: The compound can be hydrolyzed to produce trifluoromethyl methanols.

Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into aromatic compounds.

Common Reagents and Conditions

Common reagents used in reactions with triethyl(trifluoromethyl)silane include metal salts such as tetrabutylammonium fluoride and simple alkoxides like potassium tert-butoxide . These reactions often require specific conditions, such as the presence of a solvent and controlled temperatures, to proceed efficiently.

Major Products Formed

The major products formed from reactions involving triethyl(trifluoromethyl)silane include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethyl(trifluoromethyl)silane:

Trifluoromethyltrimethylsilane: Another trifluoromethylating agent with similar applications in organic synthesis.

Uniqueness

Triethyl(trifluoromethyl)silane is unique due to its higher boiling point compared to trimethyl(trifluoromethyl)silane, allowing reactions to be conducted at higher temperatures . This property makes it more versatile in certain synthetic applications where higher reaction temperatures are required .

Activité Biologique

Triethyl(trifluoromethyl)silane (TEFS), with the chemical formula CHFSi, is a silane compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TEFS, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

TEFS is characterized by its trifluoromethyl group, which imparts unique properties to the compound. It is synthesized through various methods, including the reaction of triethylsilane with trifluoroacetic anhydride or other fluorinated reagents. The synthesis typically involves careful control of reaction conditions to maximize yield and purity, often achieving yields above 80% .

Mechanisms of Biological Activity

The biological activity of TEFS is largely attributed to its ability to participate in nucleophilic trifluoromethylation reactions. This property allows it to modify various biological molecules, enhancing their pharmacological profiles. The trifluoromethyl group can influence the lipophilicity and metabolic stability of compounds, making them more effective in therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that TEFS derivatives exhibit significant anticancer properties. For instance, compounds synthesized using TEFS have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable example includes a TEFS-derived compound that displayed potent activity against multiple myeloma cells, comparable to established therapies like dexamethasone .

2. Osteoporosis Treatment

TEFS has also been investigated for its potential in treating osteoporosis. Research indicated that a derivative of TEFS improved bone strength in rat models of postmenopausal osteoporosis, suggesting its utility in developing new treatments for bone density disorders .

3. Antiviral Properties

In addition to its anticancer activity, TEFS has been explored for antiviral applications. It has been used to create compounds that inhibit severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro), highlighting its potential in addressing viral infections .

Case Studies

Several case studies illustrate the diverse applications of TEFS in medicinal chemistry:

-

Case Study 1: Synthesis of Trifluoromethylated Peptides

Researchers utilized TEFS in synthesizing trifluoromethylated peptides that exhibited selective inhibition against SARS-CoV protease. The incorporation of the trifluoromethyl group was crucial for enhancing the peptides' potency and selectivity . -

Case Study 2: Development of Selective Androgen Receptor Modulators (SARMs)

TEFS played a pivotal role in developing SARMs with improved anabolic activity and oral bioavailability. These compounds demonstrated significant muscle growth effects in preclinical models, paving the way for potential therapeutic applications in muscle wasting diseases .

Data Table: Biological Activities of TEFS Derivatives

Propriétés

IUPAC Name |

triethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKFONQCREGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400825 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120120-26-5 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Triethyl(trifluoromethyl)silane (TESCF3) in palladium-catalyzed fluorination of cyclic vinyl triflates?

A1: TESCF3 acts as an additive in this reaction and plays a crucial role in improving regioselectivity. The research demonstrated that the addition of TESCF3 significantly enhanced the selectivity towards the desired fluorinated product. [] While the exact mechanism of action is not fully elucidated in the paper, the authors suggest that TESCF3 might influence the reaction pathway by interacting with either the palladium catalyst or the reaction intermediates, leading to a more controlled and selective fluorination process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.